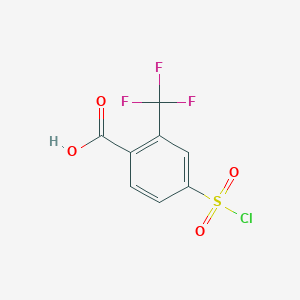

4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chlorosulfonyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O4S/c9-17(15,16)4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFHWFRZFVYVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-79-1 | |

| Record name | 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid

The following technical guide details the properties, synthesis, and application of 4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid , a specialized bifunctional intermediate used in high-value medicinal chemistry campaigns.

Executive Summary

This compound (CAS 1423031-79-1 ) is a critical aromatic building block characterized by two distinct electrophilic sites: a highly reactive sulfonyl chloride (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1423031-79-1 |

| Molecular Formula | |

| Molecular Weight | 288.63 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Moisture Sensitive. |

| SMILES | OC(=O)C1=CC=C(C=C1C(F)(F)F)S(Cl)(=O)=O |

Synthetic Pathway & Mechanism[11]

The synthesis of this compound is typically achieved via electrophilic aromatic substitution (EAS) , specifically chlorosulfonation.

Mechanistic Insight

The precursor, 2-(trifluoromethyl)benzoic acid (CAS 433-97-6), contains two electron-withdrawing groups (EWG):

-

-COOH (Position 1): Directs incoming electrophiles to the meta positions (3 and 5).

-

-CF

(Position 2): Directs incoming electrophiles to the meta positions relative to itself (4 and 6).

In the presence of excess chlorosulfonic acid (

Synthesis Workflow Diagram

The following diagram illustrates the chlorosulfonation pathway and the subsequent workup logic.

Figure 1: Synthetic pathway via chlorosulfonation. The CF3 group directs the electrophile to the 4-position.

Reactivity & Applications in Drug Discovery[2]

This compound is a "linchpin" scaffold. Its value lies in the differential reactivity between the sulfonyl chloride and the carboxylic acid.

Chemoselective Functionalization

-

Phase 1: Sulfonamide Formation. The sulfonyl chloride is significantly more reactive toward nucleophiles than the carboxylic acid.[2] Under controlled conditions (low temperature, non-nucleophilic base), primary or secondary amines react exclusively at the sulfonyl center to form sulfonamides.

-

Phase 2: Amide Coupling. The carboxylic acid remains intact during Phase 1. It can subsequently be activated (using HATU, EDC, or via acid chloride formation) to react with a second amine, creating a library of disubstituted molecules.

Experimental Protocol: Chemoselective Sulfonylation

-

Solvent: Anhydrous DCM or THF.

-

Base: DIPEA or Triethylamine (2.5 equivalents).

-

Temperature: 0°C to Room Temperature.

-

Procedure:

-

Dissolve the amine (1.0 eq) and base in solvent.

-

Add this compound (1.0 eq) portion-wise at 0°C.

-

Monitor by LC-MS (expect hydrolysis of unreacted SM as a background peak).

-

Acidify workup to retain the carboxylic acid functionality.

-

Functionalization Workflow Diagram

Figure 2: Sequential functionalization strategy. The sulfonyl chloride is derivatized first, leaving the carboxylic acid available for late-stage diversification.

Handling, Stability & Safety (E-E-A-T)

Critical Hazards

-

Corrosivity: The sulfonyl chloride moiety hydrolyzes to produce HCl and sulfonic acid upon contact with moisture/tissue. Causes severe skin burns and eye damage.

-

Moisture Sensitivity: Rapidly degrades in humid air. Must be handled in a fume hood, preferably under an inert atmosphere.

Storage & Stability Protocol

-

Container: Store in tightly sealed glass vials with Teflon-lined caps.

-

Environment: Store at 2–8°C. For long-term storage, keep in a desiccator or glovebox.

-

QC Check: Before use, check the melting point or run a quick NMR. Broadening of the proton signals or appearance of extra acidic protons often indicates hydrolysis to the sulfonic acid.

Waste Disposal

-

Quench excess reagent by slow addition to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Dispose of as hazardous organic waste (acidic/halogenated).

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1423031-79-1).[1] Retrieved from [3]

-

Accela ChemBio. Safety Data Sheet & Product Analysis: CAS 1423031-79-1.[1] Retrieved from

-

PubChem. Compound Summary: 2-(Trifluoromethyl)benzoic acid (Precursor). National Library of Medicine. Retrieved from

Sources

The Trifluoromethyl Group in Reactivity: A Technical Guide

Executive Summary

The trifluoromethyl group (

This guide dissects the

Part 1: Physicochemical Foundations

To predict reactivity, one must first quantify the ground-state perturbations introduced by the

Electronic Modulation

The

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms pulls electron density through the

-framework. -

Negative Hyperconjugation: This is often overlooked but critical. The filled

-orbitals or lone pairs of an adjacent atom (like Oxygen in an enolate) donate electron density into the low-lying antibonding

Table 1: Comparative Physicochemical Metrics

| Property | Methyl ( | Trifluoromethyl ( | Impact on Reactivity |

| Electronegativity (Pauling) | 2.5 (Carbon) | ~3.5 (Group equivalent) | Strong deactivation of aromatics toward EAS; activation toward |

| Hammett Constant ( | -0.17 | +0.54 | Significant electron withdrawal; stabilizes negative charge. |

| 4.76 (Acetic Acid) | 0.23 (TFA) | ||

| Bond Length ( | 1.09 Å | 1.35 Å | C-F bond is shorter and stronger (approx. 116 kcal/mol), resisting metabolic oxidation. |

| Hansch Lipophilicity ( | 0.56 | 0.88 | Increases membrane permeability; drives hydrophobic binding. |

Steric Parameters: The "Isopropyl" Fallacy

Historically,

-

A-Value (

): ~2.5 kcal/mol -

A-Value (

): ~2.15 kcal/mol[3] -

Practical Consequence: In ortho-substitution,

forces the aromatic ring out of planarity more aggressively than a methyl group, often "locking" conformations in biaryl systems (atropisomerism).

Part 2: Mechanistic Influence on Reactivity

Nucleophilic Aromatic Substitution ( )

In

-

Mechanism: The

group stabilizes the Meisenheimer complex (the anionic intermediate) by lowering the energy of the LUMO. -

Comparison: A

group is roughly equivalent to a nitro (

Transition Metal Catalysis

The presence of a

-

Oxidative Addition:

-substituted aryl halides undergo oxidative addition faster than electron-rich analogs due to the electron-deficient ring facilitating metal insertion. -

Reductive Elimination: Conversely,

groups on the ligand can pull electron density from the metal center, making the metal more electrophilic and accelerating reductive elimination—often the rate-determining step in cross-coupling reactions.

Visualizing Electronic Effects

The following diagram illustrates the dual electronic influence of the

Figure 1: The electronic push-pull of the trifluoromethyl group.[4][5] Red arrow indicates inductive withdrawal; Green dashed arrow indicates hyperconjugative stabilization of adjacent lone pairs.

Part 3: Synthetic Methodologies & Protocols[6][7]

Installing a

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Reagent: Trimethyl(trifluoromethyl)silane (

Step-by-Step Protocol:

-

Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar under Argon atmosphere.

-

Substrate: Dissolve 1.0 mmol of the aldehyde/ketone in 5 mL of anhydrous THF.

-

Reagent Addition: Add 1.2 mmol of

(Ruppert-Prakash reagent) via syringe. -

Initiation: Cool to 0°C. Add 0.05 mmol (5 mol%) of CsF or TBAF (dried). Note: The reaction is autocatalytic; the alkoxide generated initiates further cycles.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Workup: Add 2 mL of 1M HCl to hydrolyze the silyl ether intermediate. Extract with diethyl ether.

-

Safety:

is volatile. Handle in a fume hood.

Figure 2: The catalytic cycle of the Ruppert-Prakash reagent. Note the autocatalytic loop where the generated alkoxide activates the next equivalent of TMS-CF3.

Protocol B: Radical Trifluoromethylation (Langlois Reagent)

Reagent: Sodium Trifluoromethanesulfinate (

Step-by-Step Protocol (Photoredox):

-

Setup: In a Pyrex tube, mix Heterocycle (0.5 mmol),

(1.5 mmol), and Photocatalyst (e.g., Eosin Y, 2 mol%). -

Solvent: Add 4 mL of DMSO/Water (3:1).

-

Oxidant: Add tert-butyl hydroperoxide (TBHP) (2.0 equiv) if using a non-photoredox oxidative method, or rely on air/O2 depending on the specific photocatalytic cycle. (Standard robust method: Use TBHP as oxidant without light, or Eosin Y with blue LEDs and air).

-

Reaction: Irradiate with Blue LEDs (450 nm) or stir at 50°C (if using TBHP thermal method) for 12 hours.

-

Key Mechanistic Step:

-

Purification: The

radical is electrophilic; it attacks the most electron-rich position of the heterocycle.

Part 4: Decision Framework for Synthesis

Choosing the right trifluoromethylation strategy is dependent on the electronic nature of the substrate.

Figure 3: Strategic decision tree for selecting the appropriate trifluoromethylation reagent based on substrate electronics.

References

-

Physicochemical Properties & Lipophilicity

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Ruppert-Prakash Reagent (Nucleophilic)

-

Togni Reagent (Electrophilic)

-

Langlois Reagent (Radical)

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link

-

-

Acidity and pKa Values

-

Bordwell pKa Table (Acidity in DMSO). Link

-

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Compare acidity of Trifluoroacetic acid and acetic acid. Explain | Filo [askfilo.com]

- 5. brainly.com [brainly.com]

- 6. grokipedia.com [grokipedia.com]

Solubility of 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoic acid

Executive Summary

This compound is a high-value bifunctional intermediate used extensively in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its structure features two distinct electrophilic sites: a carboxylic acid and a sulfonyl chloride, modulated by a lipophilic, electron-withdrawing trifluoromethyl group.[2]

This guide addresses a critical operational challenge: balancing solubility with stability. While the trifluoromethyl group enhances solubility in organic media, the sulfonyl chloride moiety renders the compound highly susceptible to moisture-induced hydrolysis and alcoholysis.[2] This document provides a scientifically grounded solubility landscape, excluding incompatible solvents often erroneously selected by automated screening platforms.

Part 1: Physicochemical Profile & Solubility Logic

Structural Analysis

The solubility behavior of this compound is dictated by the competition between its polar functional groups and its lipophilic aromatic core.

-

Trifluoromethyl Group (-CF3): Significantly increases lipophilicity (

increase), enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics.[1] -

Sulfonyl Chloride (-SO2Cl): A "soft" electrophile that requires polar aprotic solvation but reacts violently with protic nucleophiles.[1]

-

Carboxylic Acid (-COOH): Capable of hydrogen bonding (dimerization).[1] In non-polar solvents, it exists primarily as a dimer; in polar aprotic solvents (THF, DMSO), it exists as a solvated monomer.

The Solubility-Reactivity Paradox

A common error in handling this compound is selecting solvents based solely on polarity.[1] For example, while methanol is highly polar and would dissolve the benzoic acid core, it will rapidly react with the sulfonyl chloride to form the methyl ester/sulfonate, destroying the reagent.

Rule of Thumb: Solubility assumes chemical inertness.[1][2] Any solvent containing an acidic proton (-OH, -NH) is strictly incompatible .[1][2]

Part 2: Solubility Landscape & Compatibility Matrix

The following data categorizes solvents by their thermodynamic capability to dissolve the solute and their kinetic stability with the sulfonyl chloride group.

Table 1: Solvent Compatibility Guide[2]

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Primary Recommendation. Excellent for reactions and extractions.[1][2] |

| Chloroform (CHCl3) | High | Low | Good alternative to DCM; higher boiling point.[1] | |

| Esters | Ethyl Acetate (EtOAc) | High | Low | Must be anhydrous.[1][2] Commercial grade often contains water which causes hydrolysis.[1] |

| Ethers | Tetrahydrofuran (THF) | High | Low | Excellent for coupling reactions.[1] Must be stabilized and anhydrous.[1] |

| 2-MeTHF | Moderate | Low | Greener alternative to THF; better phase separation in workups.[1] | |

| Aromatics | Toluene | Moderate | Low | Ideal for reflux conditions; solubility increases significantly with heat.[1][2] |

| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Good for polar reactions; ensure dryness.[1] |

| DMF / DMAc | High | Moderate | Use with caution.[1] Can accelerate hydrolysis if wet; potential Vilsmeier-type side reactions.[1] | |

| DMSO | High | High | Avoid. Risk of oxidative side reactions with sulfonyl chlorides.[1][2] | |

| Protic (Avoid) | Methanol / Ethanol | High (Decomposes) | Severe | DO NOT USE. Rapid alcoholysis occurs.[1][2] |

| Water | Low (Decomposes) | Severe | DO NOT USE. Rapid hydrolysis to sulfonic acid.[1] |

Part 3: Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting a solvent for this compound, prioritizing chemical stability over simple dissolution.

Caption: Decision tree for solvent selection, filtering out reactive protic solvents and risky polar aprotic carriers.

Part 4: Experimental Protocols

Inert Solubility Screening Method

Standard solubility tests (shake-flask) often fail for this compound because atmospheric moisture degrades the sample during the equilibration period.[1] The following protocol ensures data integrity.

Objective: Determine saturation limit without hydrolysis artifacts.

Materials:

-

Anhydrous solvent (DCM, THF, or Toluene) dried over molecular sieves (3Å).[1]

-

Schlenk line or Nitrogen glovebox.[1]

-

Syringe filters (0.45 µm PTFE, hydrophobic).[1]

Workflow:

-

Preparation: Weigh 100 mg of this compound into a dried 4 mL vial containing a magnetic stir bar.

-

Inert Addition: Purge the vial with Nitrogen/Argon. Add 0.5 mL of anhydrous solvent via syringe through a septum.

-

Equilibration: Stir at 25°C for 30 minutes.

-

Observation: If fully dissolved, add another 100 mg. Repeat until precipitate remains.[1]

-

-

Sampling: While under N2 flow, withdraw the supernatant using a syringe. Filter through the hydrophobic PTFE filter into a tared, dried vial.

-

Gravimetric Analysis: Evaporate the solvent under a stream of nitrogen (do not use heat >40°C to avoid thermal degradation). Weigh the residue.

Handling Hydrolysis Risks

The primary degradation pathway is the hydrolysis of the sulfonyl chloride to a sulfonic acid. This reaction is irreversible and autocatalytic (generated HCl accelerates further degradation).[1]

Caption: Hydrolysis mechanism. The formation of HCl creates an acidic environment that can catalyze further decomposition or side reactions.[2]

Part 5: Storage & Handling Recommendations

-

Storage: Store at -20°C under an inert atmosphere (Argon preferred). The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.

-

Dessication: Always warm the container to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

-

Solvent Drying: Never assume "HPLC Grade" is dry enough.[1] Use Karl Fischer titration to verify water content is <50 ppm before dissolving this compound.[1]

References

-

PubChem. 4-(Chlorosulfonyl)benzoic acid (Related Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Integrated Generative AI and Physics-Based Modeling in Small Molecule Drug Discovery

[1]

Executive Summary

The traditional drug discovery pipeline—characterized by high attrition rates and a "brute force" screening mentality—is undergoing a fundamental phase transition. We are moving from screening (finding a needle in a haystack) to rational generation (designing the needle).

This technical guide outlines a converged workflow that integrates Geometric Deep Learning (AlphaFold 3, Diffusion Models) with Rigorous Physics-Based Simulation (Free Energy Perturbation) . By coupling the creative potential of Generative AI with the thermodynamic accuracy of molecular dynamics, we establish a self-validating Design-Make-Test-Analyze (DMTA) loop that significantly reduces false positives prior to synthesis.

Part 1: The Structural Foundation – Beyond Static Crystallography

Accurate structural data is the prerequisite for any rational design. While X-ray crystallography and Cryo-EM remain the ground truth, they are often throughput-limited. The integration of AlphaFold 3 (AF3) allows us to model dynamic protein-ligand interactions with atomic precision, even for targets with no resolved holo-structures.

Technical Workflow: Dynamic Target Enablement

Unlike its predecessor, AF3 predicts the joint structure of complexes including proteins, nucleic acids, and small molecule ligands.

Protocol: AF3-Guided Cryptic Pocket Identification

-

Sequence Preparation: Input the FASTA sequence of the target protein.

-

MSA Generation: Generate Multiple Sequence Alignments (MSA) using Jackhmmer or MMseqs2 to capture co-evolutionary signals.

-

Ligand Seeding: Instead of a blank query, seed the inference with "probe" fragments (e.g., benzene, fragment libraries) to induce cryptic pocket opening.

-

Ensemble Inference: Run

seeds with varying dropout rates to sample conformational heterogeneity. -

Clustering: Cluster resulting structures by RMSD. High-variance regions often indicate flexible loops suitable for allosteric modulation.

Visualization: The Structural Inference Pipeline

Figure 1: AlphaFold 3 inference pipeline illustrating the flow from sequence data through the Evoformer and Diffusion modules to final structure validation.

Part 2: Generative Chemistry – From Strings to Point Clouds

Traditional de novo design relied on string-based representations (SMILES) using Recurrent Neural Networks (RNNs).[1] These often failed to capture 3D spatial constraints. The current state-of-the-art utilizes SE(3)-Equivariant Diffusion Models , which treat molecules as 3D point clouds, generating ligands that fit the target pocket geometrically and electrostatically.

Comparative Architecture Analysis

| Feature | Variational Autoencoders (VAE) | Generative Adversarial Networks (GAN) | Diffusion Models (Score-Based) |

| Core Mechanism | Encoder-Decoder with Latent Space | Generator vs. Discriminator Game | Iterative Denoising of Gaussian Noise |

| Data Representation | Usually 1D SMILES | 1D SMILES or 2D Graphs | 3D Geometric Point Clouds |

| Mode Collapse | Low risk, but "blurry" samples | High risk (samples look same) | Very Low (High Diversity) |

| Synthesizability | Moderate (often invalid SMILES) | Moderate | High (with chemical guidance) |

| Key Application | Library expansion | Scaffold hopping | Structure-Based De Novo Design |

Protocol: 3D Linker Design via Diffusion

A common challenge is linking two fragments bound in adjacent pockets (Fragment-Based Drug Discovery).

-

Input Definition: Define the 3D coordinates of Fragment A and Fragment B within the protein pocket.

-

Masking: "Mask" the atoms of A and B so the model keeps them fixed.

-

Inpainting: Use a diffusion model (e.g., DiffLinker or similar architecture) to generate the atoms connecting A and B.

-

Conditioning: Apply conditioning vectors for specific properties (e.g., LogP < 5, TPSA < 140).

-

Sampling: Generate 1,000 candidates.

-

Filtration: Remove molecules with high steric clashes or invalid valencies.

Part 3: The Physics-Based Filter – Free Energy Perturbation (FEP)

Generative AI is a "hypothesis generator." It is prone to hallucination (proposing interactions that look good but are energetically unstable). Free Energy Perturbation (FEP) serves as the rigorous "physics filter," calculating the relative binding affinity (

The Thermodynamic Cycle

To calculate the difference in binding energy between Ligand A and Ligand B, we do not simulate binding/unbinding directly (too slow). Instead, we "alchemically" transform A into B while bound to the protein, and A into B in solvent.

Detailed FEP Protocol

Step 1: System Preparation

-

Protonation: Use Epik or PropKa to assign protonation states at pH 7.4.

-

Membrane: For GPCRs, embed the protein in a POPC lipid bilayer.

-

Solvation: Solvate in SPC/E water box with 10Å buffer; neutralize with Na+/Cl- ions (0.15 M).

Step 2: Lambda (

-

Van der Waals: 12-16 windows (soft-core potentials to avoid singularities).

-

Electrostatics: 12 windows.

-

Total Windows: Typically 12-24 per transformation leg.

Step 3: Simulation (MD)

-

Equilibration: NVT ensemble (1 ns) followed by NPT (1 ns) with restraints on heavy atoms.

-

Production: 5 ns per

window using Hamiltonian Replica Exchange (HREX) to enhance sampling.

Step 4: Analysis

-

Calculate

using MBAR (Multistate Bennett Acceptance Ratio). -

Convergence Check: Ensure hysteresis between forward/reverse perturbations is < 0.8 kcal/mol.

Visualization: The Alchemical Cycle

Figure 2: The thermodynamic cycle used in FEP. We compute the horizontal legs (alchemical) to derive the difference between the vertical legs (physical binding).

Part 4: Closing the Loop – Active Learning in DMTA

The ultimate application is the Active Learning DMTA Cycle . Instead of testing the best predicted compounds, we test compounds that maximize the Expected Improvement (EI) of the model. This strategy explores the chemical space most efficiently.

The Workflow

-

Design: Generative AI creates 10,000 candidates.

-

Filter: Fast docking/pharmacophore filters reduce this to 1,000.

-

Validate: FEP calculates

for the top 100. -

Select: An acquisition function (e.g., Upper Confidence Bound) selects 10 compounds that are either high-affinity or high-uncertainty.

-

Make & Test: Synthesis and bioassay.

-

Analyze: Experimental data retrains the Generative and Scoring models.

Visualization: The Active Learning Loop

Figure 3: The Active Learning DMTA cycle. The system prioritizes experiments that provide the most information to update the generative model.

References

-

Abramson, J., et al. (2024). Accurate structure prediction of biomolecular interactions with AlphaFold 3. Nature. [Link]

-

Corso, G., et al. (2023). DiffDock: Diffusion Steps, Twists, and Turns for Molecular Docking. arXiv. [Link]

-

Wang, L., et al. (2015). Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society. [Link]

-

Reker, D., et al. (2023). Practical Applications of Generative AI in Drug Discovery. Frontiers in Drug Discovery. [Link]

-

Schrödinger, Inc. (2024). FEP+ Protocol Builder and Best Practices. Schrödinger Whitepaper. [Link]

The Synthetic Chemist's Guide to Trifluoromethylated Benzoic Acids: Strategies, Mechanisms, and Practical Protocols

Abstract

The introduction of a trifluoromethyl (CF₃) group into the benzoic acid scaffold is a cornerstone of modern medicinal chemistry and materials science. This powerful structural modification can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] Consequently, trifluoromethylated benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and advanced materials.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of key trifluoromethylation reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of representative trifluoromethylated benzoic acids.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The metabolic stability of the C-F bond further enhances the in vivo lifetime of trifluoromethyl-containing pharmaceuticals. These advantageous properties have led to the incorporation of the CF₃ group into numerous blockbuster drugs.

Core Synthetic Strategies for Trifluoromethylation of Benzoic Acid Derivatives

The synthesis of trifluoromethylated benzoic acids can be broadly categorized into three main approaches, each with its own set of advantages and limitations:

-

Nucleophilic Trifluoromethylation: This strategy involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic benzoic acid derivative.

-

Electrophilic Trifluoromethylation: This approach utilizes an electrophilic "CF₃⁺" source to react with a nucleophilic benzoic acid derivative.

-

Radical Trifluoromethylation: This method employs a trifluoromethyl radical (•CF₃) to functionalize the benzoic acid scaffold.

The choice of strategy is dictated by the available starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

In-Depth Analysis of Key Synthetic Methodologies

The Sandmeyer Trifluoromethylation: A Classic Transformed

The Sandmeyer reaction, a staple in aromatic chemistry, has been elegantly adapted for the introduction of the trifluoromethyl group.[5] This method is particularly valuable as it utilizes readily available and often inexpensive anilines as starting materials.[6][7]

Causality Behind Experimental Choices:

The transformation of an amino group to a trifluoromethyl group via a Sandmeyer-type reaction involves two key stages: diazotization and trifluoromethylation.[7] The choice of reagents and conditions for each step is critical for a successful outcome.

-

Diazotization: The conversion of the aromatic amine to a diazonium salt is typically achieved using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) under acidic conditions.[5] The acid serves to generate the reactive nitrous acid in situ and to stabilize the resulting diazonium salt.

-

Trifluoromethylation: The displacement of the diazonium group with a trifluoromethyl group is mediated by a copper(I) catalyst.[6] The trifluoromethyl source is often a nucleophilic reagent like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[6] Mechanistic studies suggest the formation of a [Cu(CF₃)₂]⁻ species as the active trifluoromethylating agent.[6]

Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation of 4-Aminobenzoic Acid

This one-pot procedure combines the diazotization and trifluoromethylation steps, offering a more streamlined approach for many substrates.[6]

Workflow Diagram:

Caption: One-pot Sandmeyer trifluoromethylation workflow.

Step-by-Step Methodology:

-

To a dry Schlenk tube under a nitrogen atmosphere, add 4-aminobenzoic acid (1.0 equiv) and anhydrous p-toluenesulfonic acid (1.5 equiv) in anhydrous acetonitrile.

-

Add tert-butyl nitrite (1.0 equiv) to the solution and stir at room temperature for 30 minutes to form the diazonium salt.

-

In a separate dry Schlenk tube under nitrogen, prepare a suspension of copper(I) thiocyanate (0.5 equiv), TMSCF₃ (1.5 equiv), and cesium carbonate (1.5 equiv) in anhydrous acetonitrile.

-

Slowly add the freshly prepared diazonium salt solution to the copper-containing suspension.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion (monitored by TLC), quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethyl)benzoic acid.

Quantitative Data:

| Substrate | Product | Yield (%) | Reference |

| 4-Aminobenzoic acid | 4-(Trifluoromethyl)benzoic acid | 85 | [6] |

| 3-Aminobenzoic acid | 3-(Trifluoromethyl)benzoic acid | 82 | [6] |

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-(trifluoromethyl)benzoic acid | 78 | [6] |

Copper-Catalyzed Trifluoromethylation of Halobenzoic Acids

For substrates bearing a halogen substituent, copper-catalyzed cross-coupling reactions provide a direct route to trifluoromethylated benzoic acids. Aryl iodides are generally the most reactive substrates.[8]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are commonly employed as catalysts.[8]

-

Trifluoromethyl Source: The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethyl source in these reactions.[8]

-

Activator: A fluoride source, such as potassium fluoride (KF), is often required to activate the TMSCF₃ and generate the active trifluoromethylating species.[8]

-

Solvent: Polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction.

Reaction Mechanism:

Caption: Simplified mechanism of Cu-catalyzed trifluoromethylation.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzoic acid

This protocol describes the synthesis of 2-(trifluoromethyl)benzoic acid from 2-iodobenzoic acid.

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube, add 2-iodobenzoic acid (1.0 equiv), copper(I) iodide (1.5 equiv), and potassium fluoride (2.0 equiv).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous N,N-dimethylformamide (DMF) followed by TMSCF₃ (2.0 equiv) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

After cooling to room temperature, quench the reaction with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-(trifluoromethyl)benzoic acid.[9][10]

Electrophilic Trifluoromethylation with Togni's and Umemoto's Reagents

For electron-rich benzoic acid derivatives, electrophilic trifluoromethylation is a powerful strategy. Togni's and Umemoto's reagents are hypervalent iodine compounds that serve as sources of an electrophilic trifluoromethyl group.

Causality Behind Experimental Choices:

-

Reagents: Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are commonly used.

-

Catalyst: Copper salts can be used to catalyze these reactions, often proceeding through a radical mechanism initiated by single-electron transfer from the copper(I) catalyst to the Togni reagent.

-

Substrate: These reagents are most effective with nucleophilic substrates. For benzoic acids, the reaction may proceed on a deprotonated carboxylate or on an activated aromatic ring.

Reaction Mechanism with Togni's Reagent:

Caption: Plausible radical mechanism for Togni reagent-mediated trifluoromethylation.

Radical Trifluoromethylation with Langlois' Reagent

Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an excellent source of the trifluoromethyl radical (•CF₃) in the presence of an oxidant. This method is particularly useful for the trifluoromethylation of heterocycles and electron-rich arenes.

Causality Behind Experimental Choices:

-

Oxidant: An oxidant, such as tert-butyl hydroperoxide (TBHP), is required to initiate the formation of the •CF₃ radical from the sulfinate.

-

Catalyst: The reaction can be performed with or without a metal catalyst. Copper salts can be used to mediate the process.

-

Reaction Conditions: The reaction is typically carried out under mild conditions at room temperature.

Conclusion and Future Outlook

The synthesis of trifluoromethylated benzoic acids is a dynamic and evolving field. The methods discussed in this guide represent the current state-of-the-art, providing chemists with a versatile toolkit for accessing these important building blocks. Future research will likely focus on the development of more sustainable and cost-effective methods, including the use of earth-abundant metal catalysts and the direct C-H trifluoromethylation of benzoic acids, further expanding the synthetic chemist's ability to precisely tailor molecular properties for a wide range of applications.

References

- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Google Patents.

-

Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]

-

Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated ... PMC - NIH. Available at: [Link]

-

Reagent of the month – November - Langlois reagent. SigutLabs. Available at: [Link]

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Available at: [Link]

- Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. Available at: [Link]

-

Togni reagent II. Wikipedia. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Polysubstituted Alkenes Assisted by Decarboxylation. Organic Chemistry Portal. Available at: [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Available at: [Link]

- To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. Google Patents.

-

Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Trifluoromethyltrimethylsilane. Wikipedia. Available at: [Link]

-

Umemoto's Reagent. Wikipedia. Available at: [Link]

-

The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. ResearchGate. Available at: [Link]

-

Sodium trifluoromethanesulfinate. Wikipedia. Available at: [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. MIT Open Access Articles. Available at: [Link]

-

Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Polysubstituted Alkenes Assisted by Decarboxylation. ACS Publications. Available at: [Link]

-

Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. PMC - NIH. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Togni reagent II - Wikipedia [en.wikipedia.org]

- 7. Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions [sioc-journal.cn]

- 8. Radical Trifluoromethylation using Langlois Reagent | TCI Deutschland GmbH [tcichemicals.com]

- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Navigating the Amide Bond: A Senior Application Scientist's Guide to the N-Acylation of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, medicinal chemistry, and drug development, the precise formation of an amide bond via N-acylation of amino acids stands as a cornerstone reaction. This guide provides a comprehensive exploration of the most robust and widely employed experimental procedures for this critical transformation. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to empower researchers to make informed decisions, troubleshoot effectively, and achieve optimal outcomes in their synthetic endeavors.

The Strategic Importance of N-Acylation

The N-acylation of an amino acid is fundamental for the construction of peptides, where the formation of the peptide bond is, in essence, an N-acylation event. Beyond this, N-acylation is a key strategy for the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and specialty materials. The introduction of an acyl group can modulate the physicochemical properties of a molecule, influencing its solubility, stability, and biological activity. For instance, N-acetylation is a common post-translational modification in proteins, affecting their function and localization.[1]

Core Methodologies in N-Acylation: A Comparative Overview

The choice of an N-acylation strategy is dictated by several factors, including the nature of the amino acid and the acylating agent, the desired scale of the reaction, and the presence of other functional groups. Here, we dissect the most prevalent methods, elucidating their mechanisms and practical considerations.

The Schotten-Baumann Reaction: A Classic and Robust Approach

First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction remains a widely used method for the acylation of amines, including amino acids, with acyl chlorides or anhydrides in the presence of an aqueous base.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The success of the Schotten-Baumann reaction hinges on a biphasic system, typically water and an immiscible organic solvent like dichloromethane. The amino acid is dissolved in the aqueous phase containing a base, such as sodium hydroxide. The base serves a dual purpose: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4][5] The acyl chloride resides in the organic phase. The reaction occurs at the interface of the two layers.

Caption: Mechanism of the Schotten-Baumann Reaction.

Materials:

-

Glycine

-

Benzoyl chloride

-

10% (w/v) Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric acid

-

Ice bath

-

Separatory funnel

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Dissolution of Amino Acid: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of glycine in 50 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath with stirring.

-

Acylation: While vigorously stirring the cooled glycine solution, add 10 mL of benzoyl chloride dropwise from a dropping funnel over approximately 15-20 minutes. Simultaneously, add 10% sodium hydroxide solution as needed to maintain the pH of the reaction mixture between 10 and 11.

-

Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the mixture with 25 mL of dichloromethane to remove any unreacted benzoyl chloride. Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid with stirring. A white precipitate of N-benzoylglycine (hippuric acid) will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be recrystallized from hot water or an ethanol-water mixture to yield purified N-benzoylglycine.

Expected Yield: 75-85%

N-Acylation with Acid Anhydrides

Acid anhydrides, particularly acetic anhydride, are commonly used for the N-acetylation of amino acids. The reaction is typically carried out under aqueous alkaline conditions, similar to the Schotten-Baumann reaction, or in some cases, in an acidic medium like glacial acetic acid.

The mechanism is analogous to that with acyl chlorides, involving nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The key difference is that the leaving group is a carboxylate anion, which is less reactive than a chloride ion. Therefore, the reaction may require slightly more forcing conditions.

Caption: General mechanism for N-acylation with an acid anhydride.

Materials:

-

L-Leucine

-

Acetic anhydride

-

2N Sodium hydroxide solution

-

Concentrated Hydrochloric acid

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 10.0 g of L-leucine in 100 mL of 2N sodium hydroxide solution in a 500 mL flask. Cool the solution to 5-10 °C in an ice bath.

-

Acetylation: With vigorous stirring, add 15 mL of acetic anhydride dropwise to the cooled solution. The temperature should be maintained below 15 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 30 minutes.

-

Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

Crystallization and Isolation: Allow the mixture to stand in the cold for at least one hour to complete crystallization. Collect the resulting white precipitate of N-acetyl-L-leucine by vacuum filtration and wash with a small amount of cold water.

-

Purification: The product can be recrystallized from hot water or an ethanol-water mixture.

Expected Yield: 70-80%[6]

| Amino Acid | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Glycine | Benzoyl Chloride | NaOH | Water/DCM | 75-85 | [7] |

| L-Leucine | Acetic Anhydride | NaOH | Water | 70-80 | [6] |

| L-Proline | Palmitoyl Chloride | NaOH | Water | 72 | |

| Various | Acetic Anhydride | NaHCO₃ | Water | Good | [8] |

Table 1: Representative Yields for Schotten-Baumann and Acid Anhydride N-Acylations

N-Acylation using Active Esters

For more sensitive substrates or in the context of solid-phase peptide synthesis, the use of "active esters" is a preferred method. Active esters are pre-activated forms of the carboxylic acid that are more reactive towards nucleophiles than the corresponding free acid but are generally more stable and easier to handle than acyl chlorides or anhydrides. Common examples include N-hydroxysuccinimide (NHS) esters, pentachlorophenyl (PCP) esters, and pentafluorophenyl (PFP) esters.[9][10]

The principle behind active esters is to convert the hydroxyl group of the carboxylic acid into a better leaving group. N-Hydroxysuccinimide, for example, is a weak acid, making its conjugate base a good leaving group. The reaction proceeds through a nucleophilic attack of the amino acid's amino group on the carbonyl carbon of the active ester, leading to the formation of the amide bond and the release of the activating group (e.g., N-hydroxysuccinimide). These reactions are often carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Part A: Preparation of Boc-Alanine-NHS Ester

Materials:

-

Boc-Alanine

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve Boc-Alanine (1.89 g, 10 mmol) and NHS (1.27 g, 11 mmol) in 50 mL of DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Activation: Add a solution of DCC (2.27 g, 11 mmol) in 10 mL of DCM dropwise to the cooled solution with stirring.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Cool to induce crystallization. Collect the crystalline Boc-Alanine-NHS ester by filtration.

Part B: N-Acylation of Glycine Methyl Ester with Boc-Alanine-NHS Ester

Materials:

-

Boc-Alanine-NHS ester (from Part A)

-

Glycine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: Dissolve glycine methyl ester hydrochloride (1.26 g, 10 mmol) in 20 mL of DMF. Add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride salt.

-

Coupling: Add a solution of Boc-Alanine-NHS ester (2.86 g, 10 mmol) in 10 mL of DMF to the glycine methyl ester solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide. Further purification can be achieved by column chromatography on silica gel.

| Active Ester Type | Amino Acid | Acyl Group | Solvent | Yield (%) | Reference |

| NHS Ester | Glycine | Boc-Alanine | DMF | High | [11] |

| OBt Ester | Cytidine | Z-Glycine | Not Specified | 67-92 | [9] |

| PFP Ester | Valine methyl ester | Z-S-benzyl-L-cysteine | THF | 90 | [10] |

Table 2: Representative Yields for N-Acylation using Active Esters

Critical Considerations in N-Acylation

Chemoselectivity: When dealing with amino acids that have reactive side chains (e.g., lysine, serine, tyrosine, cysteine), chemoselectivity becomes a critical issue. The choice of acylating agent and reaction conditions can influence whether the acylation occurs at the α-amino group or the side-chain functional group. Generally, the α-amino group is more nucleophilic than the hydroxyl groups of serine and tyrosine, but the thiol group of cysteine and the ε-amino group of lysine are also highly nucleophilic.[12] Protecting group strategies are often employed to ensure acylation occurs at the desired position.

Racemization: The chiral integrity of the α-carbon of the amino acid is of paramount importance, especially in peptide synthesis. Harsh reaction conditions, particularly the use of strong bases or high temperatures, can lead to racemization.[13] The formation of an oxazolone intermediate is a common pathway for racemization during the activation of the carboxyl group of an N-acyl amino acid.[13][14] The use of milder activating agents, such as active esters, and carefully controlled reaction conditions can minimize the risk of racemization.

Purification of N-Acyl Amino Acids: The Final Step to Purity

The isolation and purification of the N-acylated product is crucial for obtaining a high-quality final compound. The two most common methods are recrystallization and column chromatography.

Recrystallization: This is a powerful technique for purifying solid N-acyl amino acids. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for N-acyl amino acids include:

-

Ethanol-water

-

Ethyl acetate-hexane

-

Toluene-methanol

Column Chromatography: For non-crystalline products or for separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography is the method of choice. The stationary phase is typically silica gel, and the mobile phase is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).[15][16][17] The polarity of the mobile phase is adjusted to achieve optimal separation.

Conclusion: Mastering the Art of N-Acylation

The N-acylation of amino acids is a versatile and indispensable reaction in modern organic and medicinal chemistry. A thorough understanding of the underlying mechanisms of the various methods, from the classic Schotten-Baumann reaction to the more refined active ester couplings, empowers researchers to select the most appropriate strategy for their specific needs. By carefully controlling reaction conditions to ensure chemoselectivity and prevent racemization, and by employing rigorous purification techniques, scientists can confidently and efficiently synthesize a vast array of N-acylated amino acids, paving the way for new discoveries in drug development and beyond.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Shabarova, Z. A., et al. (n.d.). Nucleoside N-acylation with active derivatives of amino acids. Semantic Scholar. Retrieved from [Link]

- Jursic, B. S., & Neumann, D. M. (2001). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS.

- Ghosh, A. K., & Brindisi, M. (2015). Acetylation of amines with acetic anhydride. Organic & Biomolecular Chemistry, 13(32), 8564-8577.

- Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. Journal of lipid research, 8(2), 142-145.

-

(n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

- Jursic, B. S., & Neumann, D. (2001). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids.

-

Wikipedia. (2023, November 13). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]

- Kent, S. B. (2018). N‐to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Israel Journal of Chemistry, 58(8), 835-849.

- Jursic, B. S., & Neumann, D. M. (2001). Preparation of n-acyl derivatives of amino acids from acyl chlorides and amino acids in the presence of cationic surfactants. a variation of the schotten-baumann method of benzoylation of amino acids.

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

- Klán, P., & Wirz, J. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Journal of the American Chemical Society, 129(45), 13936-13942.

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

- Remmers, B. (1874). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Berichte der deutschen chemischen Gesellschaft, 7(1), 346-352.

- Kurnosov, D., Galatini, A., & Banfi, L. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry.

- Blout, E. R., & Karlson, R. H. (1975). Superactivation of thermolysin by acylation with amino acid N-hydroxysuccinimide esters. Biochemistry, 14(11), 2480-2486.

- Lallana, E., & Fernandez-Trillo, F. (2022). An overview of chemo-and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus, 12(2), 20210048.

- Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. Journal of Lipid Research, 8(2), 142-145.

- Burke, H. M., McSweeney, L., & Scanlan, E. M. (2017). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology.

- (n.d.). Acylation of amino acids. Google Patents.

- BenchChem. (2025).

- Kumar, A., & Sun, H. (2018). Chemoselective Acylation of Nucleosides. Chemistry–A European Journal, 24(72), 19344-19348.

- (n.d.). Aqueous n-acyl amino acid solutions. Google Patents.

- BenchChem. (2025).

-

(n.d.). Separation and Detection of Amino Acids. University of Guelph. Retrieved from [Link]

- Lee, Y. J., & Lee, C. (2010). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 21(7), 1237-1240.

- Jungermann, E., Gerecht, J. F., & Krems, I. J. (1956). The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society, 78(1), 172-174.

- Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589.

-

Sorbead India. (n.d.). Silica Gel |Purification of Peptides - Column Chromatography. Retrieved from [Link]

- (2024). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride.

-

Blaskovich, M. A. (2017, February 28). Racemization in amino acids? ResearchGate. Retrieved from [Link]

- Pathak, T. B., & Ali, M. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.

- Infantes, L., et al. (2018). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Journal of molecular catalysis.

-

Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

- Liu, Z., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

-

Lu, H., & He, H. (2025, August 6). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]

- Lu, H., & He, H. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Tetrahedron Letters, 57(49), 5493-5496.

- (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.

-

Infantes, L., et al. (2018, February 1). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. ResearchGate. Retrieved from [Link]

-

Deming, T. J. (2015, August 6). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Retrieved from [Link]

Sources

- 1. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 16. column-chromatography.com [column-chromatography.com]

- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

The Synthetic Chemist's Guide to Anti-Inflammatory Agents: From Benchtop to Bioreactor

This technical guide provides an in-depth exploration of the synthesis and manufacturing of a diverse range of anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical synthesis of small-molecule drugs and the biotechnological production of biologics, offering detailed protocols and mechanistic insights to support the discovery and development of novel anti-inflammatory therapies.

Introduction: The Chemical Challenge of Quelling Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases. The development of anti-inflammatory drugs has been a cornerstone of medicinal chemistry, yielding a broad spectrum of therapeutic agents. These range from ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) to potent corticosteroids and highly specific biologic disease-modifying anti-rheumatic drugs (DMARDs). This guide provides a comprehensive overview of the synthetic and manufacturing strategies employed to produce these critical medicines, highlighting the chemical ingenuity and technological advancements that have shaped modern anti-inflammatory therapy.

The Landscape of Anti-Inflammatory Drug Synthesis

The synthesis of anti-inflammatory agents can be broadly categorized into two main streams: the chemical synthesis of small molecules and the biotechnological production of large-molecule biologics.

-

Small-Molecule Anti-Inflammatory Drugs: This category includes NSAIDs, corticosteroids, and conventional DMARDs. Their synthesis relies on the principles of organic chemistry, often involving multi-step reaction sequences to construct the desired molecular architecture. Key considerations in these syntheses include yield, purity, cost-effectiveness, and, increasingly, the adoption of green chemistry principles.[1][2]

-

Biologic Anti-Inflammatory Drugs: These are protein-based therapeutics, such as monoclonal antibodies and fusion proteins, that target specific components of the immune system.[3][4] Their "synthesis" is a complex biotechnological process involving recombinant DNA technology, cell line development, large-scale cell culture, and sophisticated purification techniques.

This guide will explore representative examples from each of these categories, providing detailed synthetic protocols and manufacturing workflows.

Targeting Key Inflammatory Pathways

The therapeutic efficacy of anti-inflammatory drugs stems from their ability to modulate specific signaling pathways that drive the inflammatory response. Two of the most well-characterized pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] NSAIDs exert their therapeutic effects by inhibiting these enzymes.[7]

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.

The Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] Several classes of anti-inflammatory drugs, including corticosteroids and some DMARDs, exert their effects by modulating NF-κB activity.[10][11]

Caption: The NF-κB signaling pathway and points of therapeutic intervention.

Synthesis of Small-Molecule Anti-Inflammatory Drugs

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Ibuprofen is one of the most widely used NSAIDs. The original Boots process, while historically significant, was a six-step synthesis with poor atom economy.[2] The more modern BHC (Boots-Hoechst-Celanese) process is a greener, three-step synthesis with significantly improved efficiency.[1][12]

Table 1: Comparison of the Boots and BHC Processes for Ibuprofen Synthesis

| Parameter | Boots Process | BHC Process |

| Number of Steps | 6 | 3 |

| Atom Economy | ~40% | ~77% (approaching 100% with acetic acid recovery) |

| Byproducts | Significant salt waste | Acetic acid (recyclable) |

| Catalyst | Stoichiometric AlCl₃ | Catalytic HF (recyclable) |

Protocol 1: The BHC Green Synthesis of Ibuprofen [13]

-

Step 1: Friedel-Crafts Acylation

-

React isobutylbenzene with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.

-

The HF is recovered and reused. The primary byproduct is acetic acid, which can also be recovered.

-

-

Step 2: Hydrogenation

-

The resulting ketone, 4'-isobutylacetophenone, is hydrogenated using a Raney nickel catalyst to form the corresponding alcohol.

-

-

Step 3: Carbonylation

-

The alcohol is then subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide to yield ibuprofen.

-

Celecoxib is a selective COX-2 inhibitor, which was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] Its synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[16]

Protocol 2: Synthesis of Celecoxib [17]

-

Step 1: Claisen Condensation

-

A Claisen condensation of 4'-methylacetophenone and ethyl trifluoroacetate is carried out to produce the diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

-

-

Step 2: Pyrazole Formation

-

The resulting diketone undergoes a cyclocondensation reaction with 4-sulfonamidophenylhydrazine hydrochloride to form the pyrazole ring of celecoxib.

-

Corticosteroids

Corticosteroids are potent anti-inflammatory agents that are structurally related to the endogenous hormone cortisol. Their synthesis is often complex and lengthy, frequently starting from natural products like diosgenin from yams.[18]

Dexamethasone is a widely used corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its synthesis is a multi-step process involving a combination of chemical and microbiological transformations.

Protocol 3: Overview of Dexamethasone Synthesis

A representative synthesis of dexamethasone can start from hydrocortisone, which itself can be produced via microbial hydroxylation of a steroid precursor. Key steps in the conversion of hydrocortisone to dexamethasone include:

-

Dehydration: Removal of the 11-hydroxyl group to form an alkene.

-

Epoxidation: Formation of an epoxide across the double bond.

-

Ring Opening and Fluorination: Opening of the epoxide with hydrogen fluoride to introduce the 9α-fluoro group.

-

Methylation: Introduction of the 16α-methyl group.

-

Dehydrogenation: Introduction of the C1-C2 double bond, often achieved through microbial fermentation.

Conventional Synthetic DMARDs

Methotrexate is a cornerstone therapy for many autoimmune diseases. It functions as an antifolate, inhibiting dihydrofolate reductase.[19]

Protocol 4: Synthesis of Methotrexate [19]

-

Pteridine Ring Formation: Condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-dibromopropionaldehyde to form 6-bromomethyl-2,4-diaminopteridine.

-

Coupling: The pteridine intermediate is then condensed with N-(p-(methylamino)benzoyl)glutamic acid to yield methotrexate.[20]

Sulfasalazine is a prodrug that is cleaved by colonic bacteria into its active components, sulfapyridine and 5-aminosalicylic acid (5-ASA).[4][21]

Protocol 5: Synthesis of Sulfasalazine

-

Diazotization: Sulfapyridine is diazotized using sodium nitrite and a mineral acid to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then coupled with salicylic acid to form the azo bond, yielding sulfasalazine.

Manufacturing of Biologic Anti-Inflammatory Drugs

Biologic DMARDs have revolutionized the treatment of inflammatory diseases by targeting specific cytokines or immune cells.[22] Their production is a complex, multi-stage process that requires stringent control and monitoring.[23][24]

A Generalized Workflow for Recombinant Monoclonal Antibody Production

The production of a monoclonal antibody, such as adalimumab, a TNF-α inhibitor, follows a general workflow.[25][26]

Caption: Generalized workflow for the production of a recombinant monoclonal antibody.

Table 2: Key Stages in Monoclonal Antibody Manufacturing

| Stage | Description | Key Considerations |

| Cell Line Development | Transfection of a host cell line (e.g., CHO cells) with a vector containing the antibody-encoding gene, followed by selection and cloning of high-producing, stable cell lines. | Vector design, host cell selection, screening methods. |

| Upstream Processing | Large-scale culture of the selected cell line in bioreactors to produce the antibody. | Media optimization, process control (pH, temperature, dissolved oxygen), feeding strategies. |

| Downstream Processing | Purification of the antibody from the cell culture supernatant. | Multi-step chromatography (e.g., Protein A, ion exchange, hydrophobic interaction), viral clearance, formulation. |

| Formulation and Fill/Finish | Formulation of the purified antibody into a stable, injectable drug product and filling into vials or syringes. | Excipient selection, stability studies, aseptic processing. |

Conclusion

The synthesis and manufacturing of anti-inflammatory agents represent a broad and dynamic field, encompassing the precision of organic synthesis and the complexity of biotechnology. A deep understanding of the underlying chemical and biological principles is paramount for the development of the next generation of safer and more effective anti-inflammatory therapies. This guide has provided a comprehensive overview of the key synthetic and manufacturing strategies, offering detailed protocols and mechanistic insights to aid researchers in this critical area of drug discovery and development.

References

- Advancing Monoclonal Antibody Manufacturing: Process Optimization, Cost Reduction Strategies, and Emerging Technologies. (2025). Journal of Pharmaceutical Sciences.

- Recent Developments in Bioprocessing of Recombinant Proteins: Expression Hosts and Process Development. (2020). Frontiers in Bioengineering and Biotechnology.

- A Review: Production of Monoclonal Antibody. (2019). Research Journal of Pharmacy and Technology.

- What is the mechanism of Sulfasalazine? (2024, July 17).

- Recent Developments in Bioprocessing of Recombinant Proteins: Expression Hosts and Process Development. (2020). Frontiers in Bioengineering and Biotechnology.

- An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2008, November 26). Organic Process Research & Development.

- The celecoxib manufacturing process was redesigned with Green Chemistry. (n.d.). American Chemical Society.

- A Review: Production of Monoclonal Antibody. (2019). Research Journal of Pharmacy and Technology.

- Green Chemistry of Ibuprofen: By: Dillon and Jihan. (n.d.). Scribd.

- Improved Synthesis of Ibuprofen. (n.d.). Green Chemistry For Sustainability.

- (PDF) Ibuprofen: Original Versus Green Synthesis. (2018, March 5).

- Celecoxib Intermediates Process Development For Enhanced Yield. (2025, June 20). Arborpharmchem.

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022, February 26). Biology.

- Production of Monoclonal Antibodies for Therapeutic Purposes: Applications, Techniques, and Improvement. (2024, May 29). Preprints.org.

- NF-κB: At the Borders of Autoimmunity and Inflamm

- Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2020). Molecules.

- Synthetic Strategies Towards Safer NSAIDs Through Prodrug Approach: A Review. (2021, September 1). Mini Reviews in Medicinal Chemistry.

- The history and potential future of monoclonal antibody therapeutics development and manufacturing in four eras. (2024, July 1). mAbs.

- Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. (2021). Journal of the Mexican Chemical Society.

- Application of Green Chemistry in the Synthesis of Ibuprofen. (n.d.). Prezi.

- A Comprehensive Review of Monoclonal Antibodies in Modern Medicine: Tracing the Evolution of a Revolutionary Therapeutic Approach. (2024, June 9). Cureus.

- IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. (2018, March 5).

- Sulfasalazine. (2024, March 21).

- METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. (2020, January 6).

- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2021). RSC Medicinal Chemistry.

- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy.

- NF-kappaB: a therapeutic target in inflammatory diseases. (2001, April 15). Expert Opinion on Therapeutic Targets.

- Sulfasalazine | 599-79-1. (n.d.). TCI (Shanghai) Development Co., Ltd.

- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2021). RSC Medicinal Chemistry.

- Therapeutic Proteins & Peptides Formulation Process Development. (n.d.).

- Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. (1986). Digestive Diseases and Sciences.

- A Pharmacological Review on Cyclooxygenase Enzyme. (2012). International Journal of Pharmaceutical Sciences and Research.

- Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. (2023, February 10). American Journal of Physiology-Cell Physiology.

- Sulfasalazine. (n.d.). Wikipedia.

- Literature Review : Study of Molecular Mechanism Level of NSAID Class Of Drugs As COX-2 Inhibitors. (2022). Jurnal Eduhealt.

- methotrexate: synthesisof3impuritiesmethotrex

- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022, July 26). MDPI.

- Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. (1999). British Journal of Pharmacology.

- COX Inhibitors. (2024, February 28).

- Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. (n.d.). Slideshare.

- Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review. (2024, November 19). AIP Publishing.

- Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. (2021, March 4). Molecules.